molecular formula C20H20BrN3O B14999726 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B14999726
M. Wt: 398.3 g/mol
InChI Key: LAZXVTBLGKMVFI-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-chlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-fluorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-methylphenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile

Uniqueness

Compared to its analogs, 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C20H20BrN3O

Molecular Weight

398.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H20BrN3O/c1-3-24(4-2)15-9-10-16-18(11-15)25-20(23)17(12-22)19(16)13-5-7-14(21)8-6-13/h5-11,19H,3-4,23H2,1-2H3

InChI Key

LAZXVTBLGKMVFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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